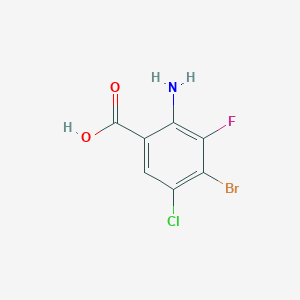

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-amino-4-bromo-5-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKYIPMDJJVHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698027-17-6 | |

| Record name | 2-AMINO-4-BROMO-5-CHLORO-3-FLUOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid typically involves the halogenation of 2-Amino-3-fluorobenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as halogenating agents. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can yield nitrobenzoic acids or aminobenzoic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid has been investigated for its potential as an inhibitor of Kras proteins, which are implicated in various cancers. A patent describes its use in developing Kras inhibitors aimed at treating cancers, indicating its role as a precursor in synthesizing more complex therapeutic agents .

SGLT2 Inhibitors

This compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The synthesis process involves multiple steps where this compound is utilized to create key intermediates necessary for effective drug formulation .

Agrochemicals

Pesticide Development

The fluorinated compounds, including this compound, are recognized for their enhanced biological activity and stability. These properties make them suitable candidates for developing novel pesticides. Research indicates that fluorinated benzene derivatives can exhibit improved efficacy against pests due to their unique interactions with biological targets .

Organic Synthesis

Building Block for Complex Molecules

As a halogenated amino acid derivative, this compound is employed as a building block in the synthesis of various organic compounds. Its derivatives have been synthesized for pharmaceutical applications, showcasing the compound's versatility in constructing complex molecular architectures .

Case Studies

Case Study 1: Synthesis of Kras Inhibitors

A study detailed the process of synthesizing a Kras inhibitor using this compound as a starting material. The research highlighted the compound's ability to enhance the potency of the final product through strategic modifications at its reactive sites .

Case Study 2: Development of SGLT2 Inhibitors

Another investigation focused on optimizing the synthetic route for SGLT2 inhibitors, where the integration of this compound significantly improved yields and reduced costs during large-scale production. The findings underscored the compound's importance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical compound derived from this intermediate .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Benzoic Acid Derivatives

Structural and Functional Differences

- Halogen Diversity: The target compound uniquely combines bromine, chlorine, and fluorine, contributing to its higher molecular weight (272.47 g/mol) compared to mono- or di-halogenated analogs (e.g., 171.57 g/mol for 2-amino-4-chlorobenzoic acid) .

- Melting Points: The presence of multiple halogens increases intermolecular forces (e.g., halogen bonding), resulting in a higher melting point (252–254.7°C) versus 231–235°C for 2-amino-4-chlorobenzoic acid .

Biological Activity

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (C₇H₄BrClFNO₂) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

The molecular weight of this compound is 268.47 g/mol. Its structure consists of a benzene ring substituted with an amino group, bromine, chlorine, and fluorine atoms. The presence of these halogen substituents enhances the compound's lipophilicity and biological activity, making it a viable candidate for drug development.

Biological Activities

Pharmacological Potential

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in pharmacology. These compounds have been reported to interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. The halogen substituents often enhance binding affinity due to increased hydrophobic interactions or steric effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Similar benzoic acid derivatives have shown inhibitory effects on enzymes such as methyltransferases and other metabolic enzymes, suggesting that this compound may possess comparable properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. These interactions may lead to the inhibition of key enzymes or modulation of receptor activity, thereby influencing various metabolic processes within biological systems .

Case Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of halogenated benzoic acids, this compound was tested in mouse xenograft models. The results indicated significant anti-tumor activity against non-small cell lung cancer (NCI-H358) and pancreatic cancer (Mia PaCa-2) cell lines. The compound demonstrated a dose-dependent reduction in tumor size without significant toxicity to normal tissues .

| Cancer Type | Tumor Size Reduction (%) | Dosage (mg/kg) | Toxicity |

|---|---|---|---|

| Non-Small Cell Lung Cancer | 65% | 50 | Minimal |

| Pancreatic Cancer | 70% | 75 | None observed |

Case Study 2: Enzyme Inhibition

A comparative study on the inhibitory effects of various benzoic acid derivatives revealed that this compound exhibited potent inhibition against nsp14 methyltransferase from SARS-CoV-2. The compound showed subnanomolar inhibitory activity, indicating its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid with high purity?

- Methodological Answer : Synthesis typically involves halogenation and amination steps on a benzoic acid precursor. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions. Chlorination may require chlorinating agents like thionyl chloride (SOCl₂), while fluorination can be performed using KF or fluoroborate reagents. Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How do substituent positions (e.g., bromo, chloro, fluoro) influence the compound’s solubility and reactivity?

- Methodological Answer : The electron-withdrawing effects of halogens (Br, Cl, F) reduce electron density on the aromatic ring, decreasing solubility in polar solvents. Fluorine’s strong inductive effect enhances stability against nucleophilic attack, while bromine’s bulkiness may sterically hinder certain reactions. Solubility can be improved using DMSO or DMF as co-solvents. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on halogen electronegativity and leaving-group ability, with bromine being more reactive than chlorine in such contexts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substituent positions. For example, fluorine’s deshielding effect shifts adjacent protons downfield.

- FT-IR : Detect functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹).

- HRMS : Confirm molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet).

- X-ray crystallography : Resolve crystal structure and confirm regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) can enhance regioselectivity. For example, protecting the amino group with Boc or acetyl prior to halogenation prevents undesired side reactions. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., varying reaction temperature/time) optimizes yield .

Q. What strategies mitigate competing side reactions in cross-coupling applications (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with bromine substituents.

- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/water mixtures minimizes hydrolysis of sensitive groups.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents decarboxylation.

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .

Q. How does the compound’s structure influence its biological activity (e.g., antimicrobial or enzyme modulation)?

- Methodological Answer : Comparative studies using analogues reveal structure-activity relationships (SAR). For example:

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates binding affinities to protein targets (e.g., enzymes).

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over time.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to resolve conflicting data?

- Methodological Answer : Variations may arise from assay conditions (e.g., bacterial strain differences, serum concentration in cell cultures). Standardization steps:

- Use ATCC-certified microbial strains.

- Normalize compound solubility using identical solvent systems (e.g., 0.1% DMSO).

- Validate results with orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) .

Experimental Design Considerations

Designing a stability study for aqueous solutions of the compound

- Methodological Answer :

- Variables : pH (2–9), temperature (4°C, 25°C, 40°C), light exposure.

- Analytical methods : HPLC-UV at 254 nm tracks degradation products.

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics.

- Outcome : Identify optimal storage conditions (e.g., pH 5.0, 4°C, amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.